molecular formula C9H5BrN2O B12871333 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile

2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile

Cat. No.: B12871333
M. Wt: 237.05 g/mol
InChI Key: YCHBERQAYMUDJU-UHFFFAOYSA-N
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Description

2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile typically involves the reaction of 2-aminophenol with bromine to form 2-bromophenol. This intermediate is then reacted with cyanogen bromide to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Molecular docking studies have shown that it can bind to proteins such as prostaglandin H2 synthase (PGHS) and trypsin, indicating its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile is unique due to the presence of the bromine atom at the 2-position, which significantly influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

2-(2-bromo-1,3-benzoxazol-4-yl)acetonitrile

InChI

InChI=1S/C9H5BrN2O/c10-9-12-8-6(4-5-11)2-1-3-7(8)13-9/h1-3H,4H2

InChI Key

YCHBERQAYMUDJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)CC#N

Origin of Product

United States

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